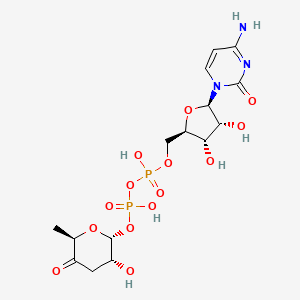
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose
Overview
Description
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is a cytidine diphosphate sugar derivative. It is a compound in which the anomeric center of the pyranose fragment has an alpha-configuration. This compound is involved in various biochemical pathways and is significant in the study of nucleotide sugars and their roles in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose typically involves enzymatic reactions. One common method includes the use of CDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the reduction of CDP-4-dehydro-6-deoxyglucose to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the enzymatic synthesis method mentioned above can be scaled up for laboratory production.
Chemical Reactions Analysis
Types of Reactions: CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose undergoes various biochemical reactions, including oxidation and reduction. The compound can be reduced by specific reductases to form different derivatives .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using NAD(P)+ as a cofactor.
Reduction: Reduction reactions typically involve NAD(P)H as a reducing agent.
Major Products: The major products formed from these reactions include various reduced or oxidized forms of the original compound, which are significant in different metabolic pathways .
Scientific Research Applications
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose has several applications in scientific research:
Chemistry: It is used to study the synthesis and function of nucleotide sugars.
Medicine: Research on this compound can provide insights into bacterial infections and potential targets for antibiotics.
Mechanism of Action
The mechanism of action of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose involves its participation in enzymatic reactions where it acts as a substrate. The compound interacts with specific enzymes, such as CDP-4-dehydro-6-deoxyglucose reductase, to undergo reduction or oxidation. These reactions are crucial for the biosynthesis of various nucleotide sugars and other biochemical compounds .
Comparison with Similar Compounds
- CDP-4-dehydro-3,6-dideoxy-D-glucose
- CDP-4-dehydro-3,6-dideoxy-D-erythro-hexos-4-ulose
- Cytidine diphosphate-4-keto-3,6-dideoxyglucose
Uniqueness: CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is unique due to its specific alpha-configuration at the anomeric center, which distinguishes it from other similar compounds. This configuration affects its reactivity and interaction with enzymes, making it a valuable compound for studying specific biochemical pathways .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATWFRMXXZBEPM-SNAICPSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115486 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21870-27-9 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21870-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine diphosphate-4-keto-3,6-dideoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


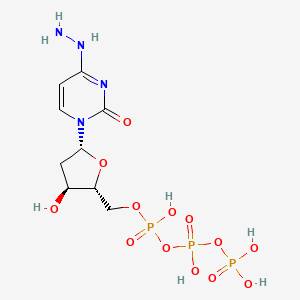
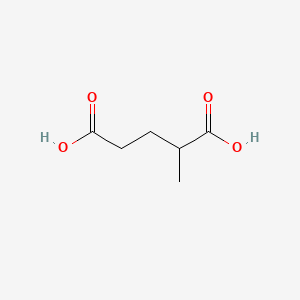


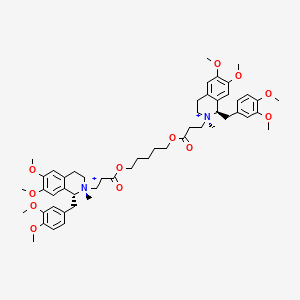

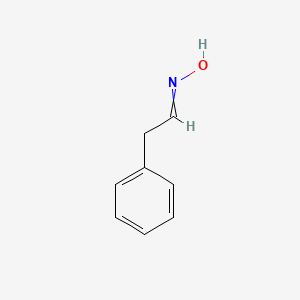
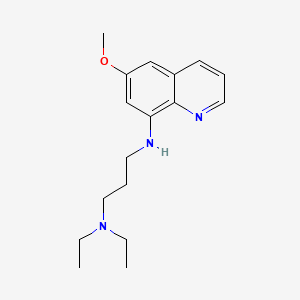

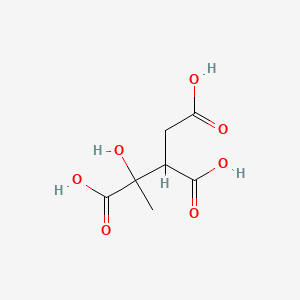
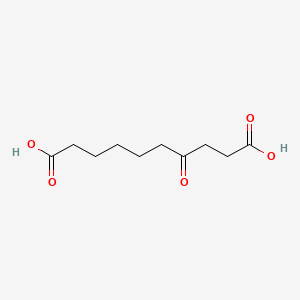

![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)
![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
